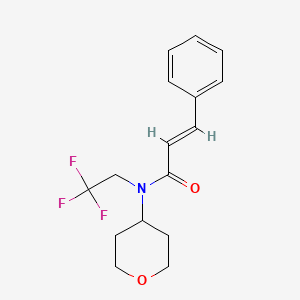

N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide is a synthetic molecule that appears to be a derivative of cinnamamide. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with cinnamamide structures and trifluoromethyl groups. For instance, the first paper discusses a series of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives designed for antitubercular activity, indicating the potential pharmacological applications of cinnamamide derivatives . The second paper describes the synthesis and crystallographic characterization of a related compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, which suggests the relevance of trifluoromethyl substitutions in modifying the properties of cinnamamide compounds .

Synthesis Analysis

The synthesis of related cinnamamide derivatives involves a molecular hybridization approach, where modifications are made to explore the structure-activity relationship . Although the exact synthesis of this compound is not detailed, it can be inferred that similar synthetic strategies could be employed, such as the use of amide and carbamate functionalities to link molecular fragments and improve physicochemical properties .

Molecular Structure Analysis

X-ray diffraction data from the second paper provides insights into the molecular structure of a similar compound, N-[4-(trifluoromethyl)phenyl]cinnamamide, which crystallized in a monoclinic system with specific unit-cell parameters . This information is crucial for understanding the three-dimensional arrangement of atoms within the crystal lattice, which can affect the compound's physical and chemical properties.

Chemical Reactions Analysis

The second paper also mentions an intramolecular cyclization reaction mediated by triflic acid to synthesize a quinolinone derivative from N-[4-(trifluoromethyl)phenyl]cinnamamide . This indicates that cinnamamide derivatives can undergo cyclization reactions, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of cinnamamide derivatives are influenced by their molecular structure and substituents. The antitubercular activity of one of the synthesized N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives suggests that these compounds can have significant biological activity . The crystallographic data provide a foundation for understanding the solid-state properties of these compounds . However, specific data on the physical and chemical properties of this compound is not provided in the papers.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications : The synthesis of related compounds, like p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid, involves reactions that produce diamides and other derivatives (Agekyan & Mkryan, 2015). Similarly, the synthesis of compounds like (E)-N-(Tetrahydro-2H-pyran-2-yl)cinnamamide shows weak inhibitory effects in certain biological assays (Tang et al., 2019).

Antitubercular Activity : N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives, structurally related to your compound of interest, have been synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis (Patel & Telvekar, 2014).

Inhibitory Activities in Biological Systems : Compounds structurally similar to N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)cinnamamide, such as tetrahydropyran derivatives, have been reported to disrupt specific protein complexes and show growth-inhibitory activities in cell-based assays (Shouksmith et al., 2015).

Pyrolysis and Kinetic Studies : The gas-phase pyrolysis kinetics of tetrahydropyranyl phenoxy ethers have been studied, providing insights into the chemical behavior and stability of related compounds (Álvarez-Aular et al., 2018).

Propiedades

IUPAC Name |

(E)-N-(oxan-4-yl)-3-phenyl-N-(2,2,2-trifluoroethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F3NO2/c17-16(18,19)12-20(14-8-10-22-11-9-14)15(21)7-6-13-4-2-1-3-5-13/h1-7,14H,8-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIRPQLBDWXWRC-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1N(CC(F)(F)F)C(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminospiro[3.3]heptan-1-ol](/img/structure/B3003940.png)

![Methyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate;dihydrochloride](/img/structure/B3003945.png)

![5-methyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3003946.png)

![2-Methyl-5-(7-methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3003949.png)

![6-tert-butyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B3003953.png)

![Methyl 1-(4-methoxyphenyl)-6-oxo-4-[3-(trifluoromethyl)phenoxy]pyridazine-3-carboxylate](/img/structure/B3003960.png)

![5-Bromo-N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]furan-2-carboxamide](/img/structure/B3003961.png)